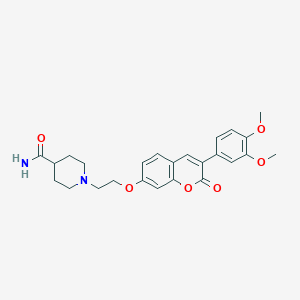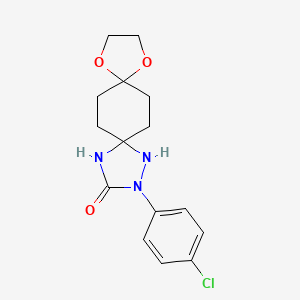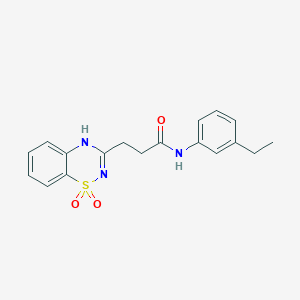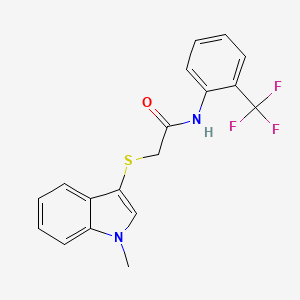![molecular formula C17H23N7O B2725021 N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1286733-06-9](/img/structure/B2725021.png)
N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . These compounds are known for their diverse pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the reaction of a pyrimidine derivative with a suitable azide or other nitrogen-rich compound . The exact method can vary depending on the specific substituents present on the pyrimidine ring .Molecular Structure Analysis
The molecular structure of triazolopyrimidines consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a 1,2,3-triazole ring (a five-membered ring with three nitrogen atoms) . The exact structure can vary depending on the specific substituents present .Chemical Reactions Analysis
Triazolopyrimidines can participate in a variety of chemical reactions, largely depending on their specific substituents . For example, they can undergo reactions with various electrophiles and nucleophiles, and can also participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can vary depending on their specific substituents. Generally, these compounds are characterized by their high nitrogen content, which can confer certain properties such as basicity and the ability to form hydrogen bonds .Scientific Research Applications
Antiparasitic Activity and Therapeutic Potential
1,2,4-triazolo[1,5-a]pyrimidines, a class of compounds that N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine belongs to, have shown significant interest due to their potential bioactivity. These compounds have been exploited for their therapeutic uses, including antifungal, antipyretic, analgesic, anti-inflammatory, antitumoral, and notably, antiparasitic properties. Research has particularly focused on their application against neglected tropical diseases like leishmaniasis and Chagas disease, showcasing their potential in treating parasitic infections (Salas et al., 2017).
Synthesis and Chemical Diversity
The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds has attracted broad pharmaceutical interest due to their antitrypanosomal activity. These compounds are synthesized through various chemical reactions, leading to a wide diversity of derivatives with potential bioactivity. This highlights the chemical versatility and potential for further exploration in drug development (Abdelriheem et al., 2017).
Metal Complexation for Therapeutic Applications
Research on metal complexes with triazolopyrimidine derivatives has provided insights into their structural features and coordination chemistry. These studies are essential for understanding the versatility of these compounds in binding metal ions, which can be exploited for therapeutic applications, particularly in developing treatments for various diseases (Salas et al., 1999).
Antimicrobial Activity
The development of compounds with antimicrobial properties is another significant area of application for triazolopyrimidine derivatives. Through various synthetic routes, researchers have been able to produce compounds demonstrating effective antibacterial activities. This opens up avenues for their use in combating microbial infections, underscoring the potential of triazolopyrimidine derivatives in addressing the need for new antimicrobial agents (Lahmidi et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-N-(4-methylphenyl)-5-N-(3-propan-2-yloxypropyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-11(2)25-10-4-9-18-17-20-15(14-16(21-17)23-24-22-14)19-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H3,18,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRSGMXIVMXOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole](/img/structure/B2724940.png)


![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2724946.png)

![6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2724950.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2724951.png)
![7,8-dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2724952.png)
![ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2724953.png)
![ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2724955.png)

![6-ethyl-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2724959.png)
